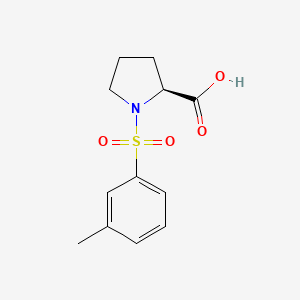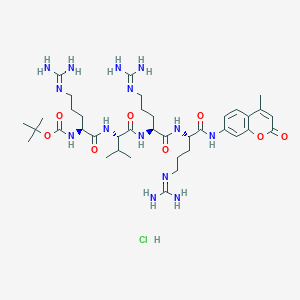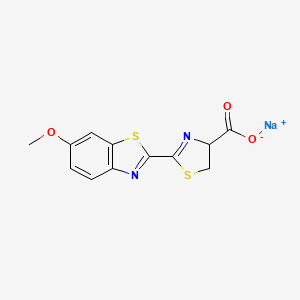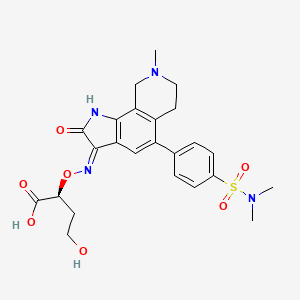
Pomalidomide-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pomalidomide-d4 is a deuterated form of pomalidomide, an immunomodulatory drug used primarily in the treatment of multiple myeloma The deuterium atoms in this compound replace the hydrogen atoms, which can enhance the compound’s stability and metabolic profile
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pomalidomide-d4 involves multiple steps, starting from commercially available starting materials. A common synthetic route includes the following steps:
Formation of the phthalimide ring: This involves the reaction of phthalic anhydride with ammonia or an amine to form phthalimide.
Introduction of the amino group: The phthalimide is then reacted with a suitable amine to introduce the amino group at the desired position.
Deuteration: The hydrogen atoms are replaced with deuterium atoms using deuterated reagents under specific conditions.
Industrial Production Methods
Industrial production of this compound typically involves continuous flow synthesis, which allows for better control over reaction conditions and improved yields. This method involves the use of flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This approach enhances the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Pomalidomide-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups in this compound.
Substitution: Substitution reactions involve the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or ketone derivatives, while reduction can yield amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
Pomalidomide-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and stability of pomalidomide.
Biology: Employed in biological studies to investigate the effects of deuteration on the biological activity of pomalidomide.
Industry: Applied in the development of new drug formulations and delivery systems to enhance the therapeutic profile of pomalidomide.
Mecanismo De Acción
Pomalidomide-d4 exerts its effects through multiple mechanisms:
Immunomodulation: It modulates the immune response by enhancing the activity of T cells and natural killer cells.
Anti-angiogenesis: Inhibits the formation of new blood vessels, which is crucial for tumor growth and metastasis.
Direct anti-tumor activity: Induces apoptosis (programmed cell death) in cancer cells by targeting specific molecular pathways.
Comparación Con Compuestos Similares
Similar Compounds
Thalidomide: The parent compound of pomalidomide, known for its immunomodulatory and anti-angiogenic properties.
Lenalidomide: A more potent analog of thalidomide with enhanced immunomodulatory and anti-tumor activities.
Pomalidomide: The non-deuterated form of pomalidomide-d4, widely used in the treatment of multiple myeloma.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and reduce the rate of degradation. This can potentially lead to improved pharmacokinetic properties and therapeutic efficacy compared to its non-deuterated counterpart .
Propiedades
Fórmula molecular |
C13H11N3O4 |
|---|---|
Peso molecular |
277.27 g/mol |
Nombre IUPAC |
4-amino-2-(4,4,5,5-tetradeuterio-2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C13H11N3O4/c14-7-3-1-2-6-10(7)13(20)16(12(6)19)8-4-5-9(17)15-11(8)18/h1-3,8H,4-5,14H2,(H,15,17,18)/i4D2,5D2 |
Clave InChI |
UVSMNLNDYGZFPF-CQOLUAMGSA-N |
SMILES isomérico |
[2H]C1(C(C(=O)NC(=O)C1([2H])[2H])N2C(=O)C3=C(C2=O)C(=CC=C3)N)[2H] |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(4-Phenylpiperidin-1-yl)-[4-(1,2,4-triazol-1-ylsulfonyl)phenyl]methanone](/img/structure/B12393202.png)



![N-(4-ethylphenyl)-2-[[4-[4-(trifluoromethoxy)phenyl]-6-(trifluoromethyl)pyrimidin-2-yl]sulfonylamino]acetamide](/img/structure/B12393231.png)




![7-[(E)-7-hydroxy-3,7-dimethyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoct-2-enoxy]chromen-2-one](/img/structure/B12393257.png)

